4'-(Chloroacetyl)acetanilide 4'-(Chloroacetyl)acetanilide 4'-(chloroacetyl)acetanilide is an alpha-chloroketone that is acetanilide in the para- position is substituted by a chloroacetyl group. It is an alpha-chloroketone, a member of acetamides and an aromatic ketone.
4'-(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 140-49-8
VCID: VC21009790
InChI: InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)CCl
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

4'-(Chloroacetyl)acetanilide

CAS No.: 140-49-8

Cat. No.: VC21009790

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

4'-(Chloroacetyl)acetanilide - 140-49-8

Specification

Description 4'-(chloroacetyl)acetanilide is an alpha-chloroketone that is acetanilide in the para- position is substituted by a chloroacetyl group. It is an alpha-chloroketone, a member of acetamides and an aromatic ketone.
4'-(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992)
CAS No. 140-49-8
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name N-[4-(2-chloroacetyl)phenyl]acetamide
Standard InChI InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key VMMDOCYDNRLESP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)CCl
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)CCl
Boiling Point Decomposes (NTP, 1992)
Flash Point 230 °F (NTP, 1992)
Melting Point 410.7 to 414.3 °F (NTP, 1992)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator